4-acetyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
4-acetyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H17N3O4S and its molecular weight is 383.42. The purity is usually 95%.
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Scientific Research Applications
Advanced Oxidation Processes for Degradation of Pharmaceuticals
A study by Qutob et al. (2022) focuses on the degradation of acetaminophen using advanced oxidation processes (AOPs), highlighting the pathways, by-products, and biotoxicity of the degradation products. This research is relevant for understanding how specific chemical compounds can be broken down in an aqueous medium, which may have parallels to the degradation or transformation of "4-acetyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide" in similar environmental or laboratory conditions. The findings suggest AOPs as a viable method to enhance the degradation of persistent organic pollutants (Qutob et al., 2022).
Gastroprotective Properties of Specific Drugs
Research by Slomiany et al. (1997) on ebrotidine, a drug with cytoprotective properties, reveals insights into how certain chemical compounds can promote mucosal repair and maintain mucosal integrity, which is crucial in the treatment of ulcer disease. This study could provide a conceptual framework for investigating the therapeutic potential of "this compound" in similar biomedical applications (Slomiany et al., 1997).
Inhibitors of Cytochrome P450 Isoforms
Khojasteh et al. (2011) review the potency and selectivity of chemical inhibitors of major human hepatic Cytochrome P450 (CYP) isoforms, essential for drug metabolism. Understanding these inhibitors can inform the development of new pharmaceuticals with minimized drug-drug interactions, potentially relevant for the design and therapeutic use of "this compound" (Khojasteh et al., 2011).
Role of CYP450 2E1 in Parkinsonism
Vaglini et al. (2013) explore the relationship between acetaldehyde and parkinsonism, emphasizing the role of CYP450 2E1 isozyme in enhancing neurotoxin-induced parkinsonism. This study's insights into the enzymatic pathways and their implications for neurological conditions could be relevant for assessing the neuroprotective potential of "this compound" (Vaglini et al., 2013).
Synthesis and Evaluation of Thiophene Analogues
Ashby et al. (1978) synthesize and evaluate thiophene analogues of carcinogens, providing insights into the synthetic pathways and potential carcinogenicity of complex organic compounds. This research could offer a foundation for synthesizing and assessing the biological activities of related compounds, including "this compound" (Ashby et al., 1978).
Mechanism of Action
Target of Action
It is known that many indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could influence multiple biochemical pathways.
Result of Action
Given the range of biological activities associated with indole derivatives , it is likely that this compound could have a variety of effects at the molecular and cellular level.
Properties
IUPAC Name |
4-acetyl-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-13(23)14-6-8-17(9-7-14)27(25,26)21-16-5-3-4-15(12-16)18-10-11-19(24)22(2)20-18/h3-12,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWDPYIDQRFAHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN(C(=O)C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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